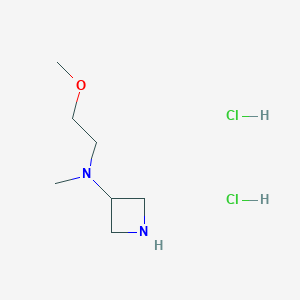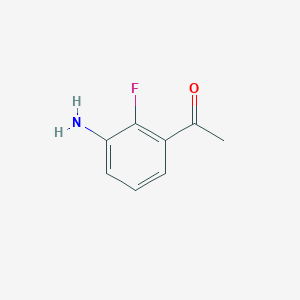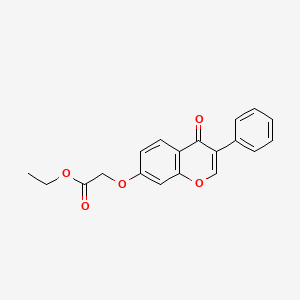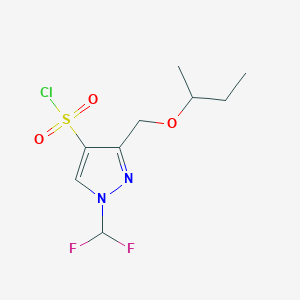
(4-benzylpiperidin-1-yl)(1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-benzylpiperidin-1-yl)(1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)methanone, also known as BPTM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Crystal Structure Studies :
- The study of crystal structures of compounds similar to (4-benzylpiperidin-1-yl)(1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)methanone reveals insights into the molecular arrangements and interactions. For example, the crystal structure of a related compound showed specific dihedral angles between benzene and piperidine rings, highlighting the importance of intermolecular hydrogen bonds in the formation of molecular chains (Revathi et al., 2015).
Chemical Synthesis and Rearrangements :
- Research has focused on synthesizing various derivatives of related compounds, demonstrating the versatility of these molecules in chemical synthesis. For instance, a study described the synthesis of phenyl-(4-phenylpiperidin-4-yl)methanones, starting from 4-benzhydrylidenepiperidines, using a CAN-mediated rearrangement (Chang et al., 2006).
Endocannabinoid Hydrolases Inhibition :
- A series of compounds including (1H-benzo[d][1,2,3]triazol-1-yl)(4-benzylpiperazin-1-yl)methanones were prepared and tested for their inhibitory activity on human fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). This research provides insights into the potential therapeutic applications of these compounds in manipulating endocannabinoid signaling (Morera et al., 2012).
Antimicrobial and Anticonvulsant Activities :
- Novel compounds, including some triazole derivatives, were synthesized and evaluated for their antimicrobial and anticonvulsant activities. This research contributes to the understanding of the potential biomedical applications of these compounds (Rajasekaran et al., 2006).
Catalytic Applications :
- Research on compounds with triazolyl methanone frameworks has shown their potential as catalysts in various chemical reactions. For instance, a study highlighted the use of a tris(triazolyl)methanol-Cu(I) structure as a highly active catalyst for Huisgen 1,3-dipolar cycloadditions (Ozcubukcu et al., 2009).
properties
IUPAC Name |
(4-benzylpiperidin-1-yl)-[1-(3,4-dimethylphenyl)triazol-4-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O/c1-17-8-9-21(14-18(17)2)27-16-22(24-25-27)23(28)26-12-10-20(11-13-26)15-19-6-4-3-5-7-19/h3-9,14,16,20H,10-13,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYLYYUIRHRXDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)CC4=CC=CC=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-benzylpiperidin-1-yl)(1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


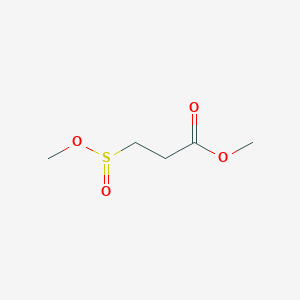
![7-(4-Ethoxy-3-methoxyphenyl)-2-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2385178.png)
![(E)-3-(1-(3-(3,4-dimethoxyphenyl)acryloyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2385180.png)
![2-methyl-N-[8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]propanamide](/img/structure/B2385182.png)
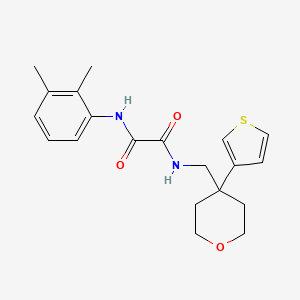
![(E)-2-((furan-2-ylmethyl)amino)-3-(((2-hydroxyethyl)imino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2385185.png)
![5-((2,4-Dichloro-5-methylphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2385186.png)
